PD 102807

Übersicht

Beschreibung

PD 102807 is a chemical compound known for its role as a selective antagonist for the muscarinic acetylcholine receptor M4 . This compound has been extensively studied for its ability to discriminate between different muscarinic receptor subtypes in the body and brain . It is primarily used in scientific research to understand the effects of muscarinic receptor subtypes.

Wissenschaftliche Forschungsanwendungen

PD 102807 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Selektivität und Bindungsaffinität von muskarinischen Rezeptoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von muskarinischen Rezeptoren bei verschiedenen physiologischen Prozessen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Morbus Parkinson und anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf muskarinische Rezeptoren abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es selektiv an den muskarinischen Acetylcholinrezeptor M4 bindet. Diese Bindung hemmt die Aktivität des Rezeptors und moduliert so die nachgeschalteten Signalwege. Die primären molekularen Ziele sind G-Protein-gekoppelte Rezeptoren und zugehörige Signalmoleküle wie zyklisches AMP und Proteinkinasen . Die Wirkung der Verbindung beinhaltet die Hemmung von rezeptorvermittelten Reaktionen, was zu veränderten Zellfunktionen führt.

Wirkmechanismus

Target of Action

PD 102807, also known as LSM-1888 or A7U96364HK, is primarily an antagonist for the M4 muscarinic receptor . It also inhibits M1, M2, M3, and M5 muscarinic receptors, albeit with higher IC50 values . These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Mode of Action

This compound selectively activates the beta-arrestin 2 pathway leading to the internalization of the M3 muscarinic receptor (M3R), without activating the Gq pathway . This is a unique mode of action, as it allows this compound to block the Gq pathway by hindering the binding of acetylcholine onto the M3R, while simultaneously activating the beta-arrestin pathway .

Biochemical Pathways

The activation of the beta-arrestin 2 pathway by this compound leads to the phosphorylation of AMP-activated protein kinase (AMPK) and the downstream effector acetyl-coenzyme A carboxylase (ACC) . This signaling is calcium-independent and mediated by the atypical subtype protein kinase C-iota and the CaMKK1 isoform . The activation of AMPK mediates the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) in airway smooth muscle cells .

Result of Action

This compound’s activation of the beta-arrestin pathway and inhibition of the Gq pathway leads to a general and prolonged decrease in airway smooth muscle contractility . It also inhibits transforming growth factor-β–induced hypercontractile airway smooth muscle phenotype . This makes this compound a potential therapeutic agent for conditions like asthma, where airway smooth muscle contractility is a problem .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the mTORC1 inhibitor rapamycin and the AMPK activator metformin, can mimic the ability of this compound to attenuate transforming growth factor-induced remodeling

Biochemische Analyse

Biochemical Properties

PD 102807 is a selective M4 muscarinic receptor antagonist . It interacts with human M4, M1, M2, M3, and M5 receptors, with IC50 values of 91, 6559, 3441, 950, and 7412 nM respectively . The nature of these interactions involves binding to the receptor sites, inhibiting the action of acetylcholine, a neurotransmitter .

Cellular Effects

In cellular processes, this compound influences cell function by interacting with muscarinic receptors, which are involved in various cell signaling pathways . These interactions can affect gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically muscarinic receptors . This binding leads to the inhibition of these receptors, thereby affecting the downstream signaling pathways .

Metabolic Pathways

This compound is involved in the cholinergic signaling pathway through its interaction with muscarinic receptors

Vorbereitungsmethoden

Die Synthese von PD 102807 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel proprietär und können je nach spezifischem Labor- oder Industrieumfeld variieren. Der allgemeine Ansatz beinhaltet die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann durch Einführung verschiedener funktioneller Gruppen modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren mit Optimierungen für Kosteneffizienz und Ausbeute.

Analyse Chemischer Reaktionen

PD 102807 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Vergleich Mit ähnlichen Verbindungen

PD 102807 ist einzigartig in seiner hohen Selektivität für den muskarinischen Acetylcholinrezeptor M4 im Vergleich zu anderen muskarinischen Rezeptorsubtypen. Ähnliche Verbindungen umfassen:

Methacholin: Ein ausgeglichener muskarinischer Rezeptoragonist, der mehrere Rezeptorsubtypen aktiviert.

Ipratropium: Ein nicht-selektiver muskarinischer Rezeptorantagonist, der zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Carbachol: Ein nicht-selektiver muskarinischer Rezeptoragonist, der in verschiedenen Forschungsanwendungen eingesetzt wird

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den M4-Rezeptor selektiv zu hemmen, ohne andere muskarinische Rezeptorsubtypen signifikant zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung rezeptorspezifischer Wirkungen macht.

Eigenschaften

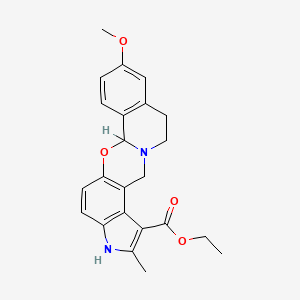

IUPAC Name |

ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDUJINYXKGZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407355 | |

| Record name | PD 102807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-91-1 | |

| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-102807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 102807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-102807 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.